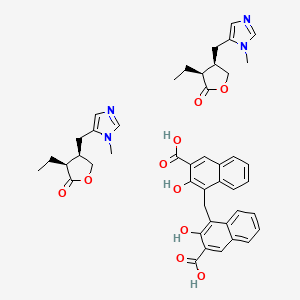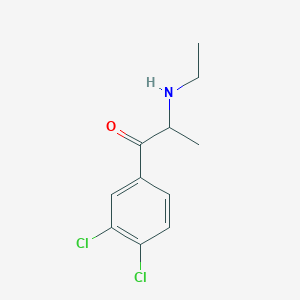
3,4-Dichloroethcathinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloroethcathinone is a useful research compound. Its molecular formula is C11H13Cl2NO and its molecular weight is 246.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-1,3-dioxolan-2-one can be synthesized through several methods:
Reaction of Ethylene Carbonate with Thionyl Chloride: This method involves the reaction of ethylene carbonate with thionyl chloride under controlled conditions to produce 4-chloro-1,3-dioxolan-2-one.
Chlorination of Ethylene Carbonate: Another method involves the direct chlorination of ethylene carbonate using chlorine gas in the presence of a catalyst.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or alkoxides.
Hydrolysis: In the presence of water, it can hydrolyze to form ethylene carbonate and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and alcohols. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile, the major products can include ethylene carbonate derivatives such as ethylene glycol, ethylene diamine, or ethylene glycol ethers.
Hydrolysis: The major products are ethylene carbonate and hydrochloric acid[][1].
Scientific Research Applications
4-Chloro-1,3-dioxolan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme-catalyzed reactions and as a reagent in biochemical assays.
Medicine: It is investigated for its potential use in drug delivery systems and as a building block for the synthesis of bioactive compounds.
Industry: It is used in the production of coatings, adhesives, and sealants due to its reactivity and ability to form stable polymers[][1].
Comparison with Similar Compounds
4-Chloro-1,3-dioxolan-2-one can be compared with other similar compounds such as:
4,5-Dichloro-1,3-dioxolan-2-one: This compound has two chlorine atoms and exhibits similar reactivity but with different substitution patterns.
Ethylene Carbonate: This compound lacks the chlorine atom and is less reactive towards nucleophiles but is widely used as a solvent and in the production of polymers.
Uniqueness: The presence of the chlorine atom in 4-chloro-1,3-dioxolan-2-one makes it more reactive towards nucleophiles compared to ethylene carbonate. This unique reactivity allows it to be used in a broader range of chemical reactions and applications .
Properties
CAS No. |
1225618-63-2 |
|---|---|
Molecular Formula |
C11H13Cl2NO |
Molecular Weight |
246.13 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-2-(ethylamino)propan-1-one |
InChI |
InChI=1S/C11H13Cl2NO/c1-3-14-7(2)11(15)8-4-5-9(12)10(13)6-8/h4-7,14H,3H2,1-2H3 |
InChI Key |
BIYFBWRLDKOYMU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)C(=O)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


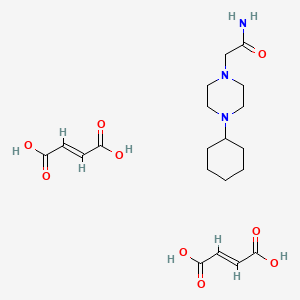
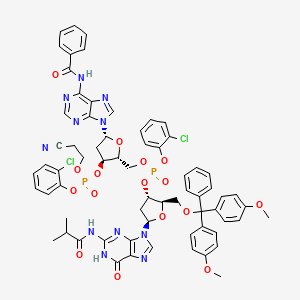
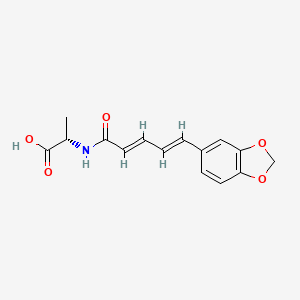

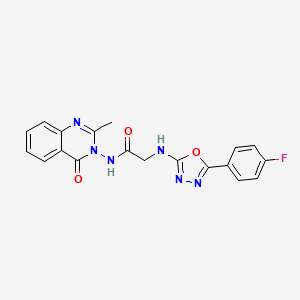
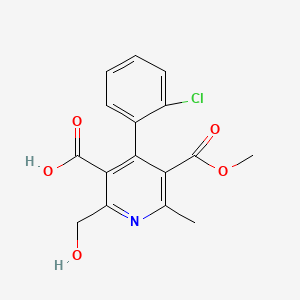
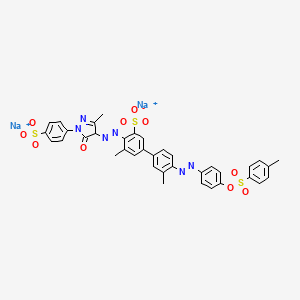

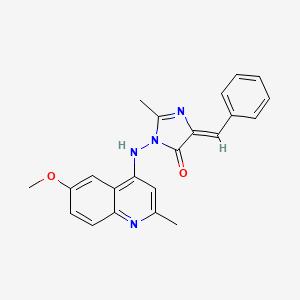
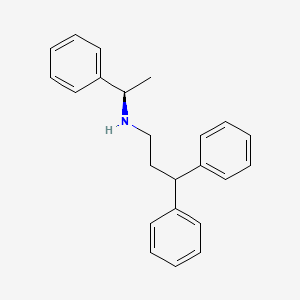


![cobalt(2+);N',N'-dimethylpropane-1,3-diamine;5,8,23,26-tetrathia-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,9,11,13,15,17,19(39),20,22(27),28,30(37),31,33,35-pentadecaene](/img/structure/B12753211.png)
